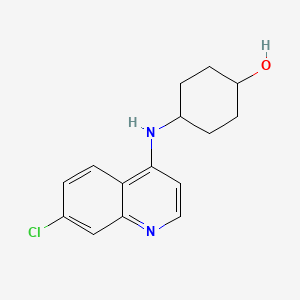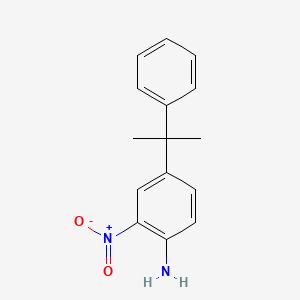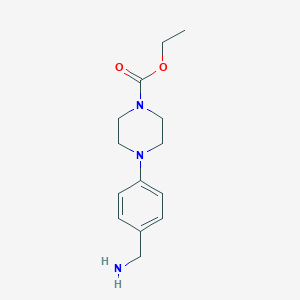
Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate
概要
説明
Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group attached to a piperazine ring, which is further substituted with a phenyl group bearing an aminomethyl moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of 4-(aminomethyl)phenylpiperazine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are typical reducing agents.
Substitution: Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds with the active site of the target, while the piperazine ring provides structural rigidity and enhances binding affinity. The ethyl ester group may also play a role in modulating the compound’s lipophilicity and bioavailability.
類似化合物との比較
Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Ethyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the phenyl group, which may affect its pharmacological profile.
4-(N-Boc-amino)piperidine: Contains a Boc-protected amino group, making it more suitable for certain synthetic applications.
1-Carbethoxy-4-aminopiperidine: Similar to this compound but with different substitution patterns on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other piperazine derivatives.
特性
分子式 |
C14H21N3O2 |
|---|---|
分子量 |
263.34 g/mol |
IUPAC名 |
ethyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-2-19-14(18)17-9-7-16(8-10-17)13-5-3-12(11-15)4-6-13/h3-6H,2,7-11,15H2,1H3 |
InChIキー |
FJEUSLMSVOFCDS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
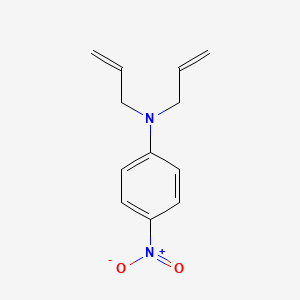
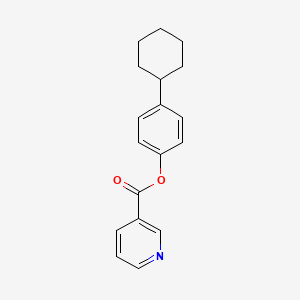
![5-[(3,4-Dihydroxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B8575441.png)
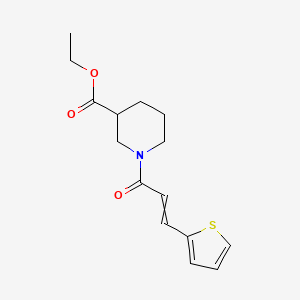
![1-pentyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B8575460.png)

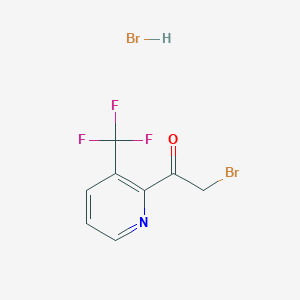
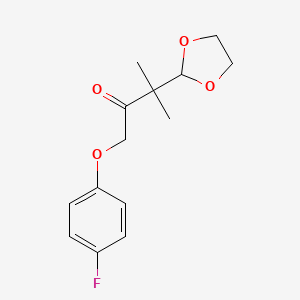
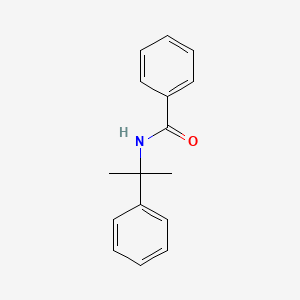
![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B8575492.png)
![2-[4-Chloro-3-(trifluoromethyl)phenyl]-6-methyl-1,3-benzothiazole](/img/structure/B8575497.png)
![3-[(S)-(4-chlorophenyl)(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B8575498.png)
